1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is with a molecular weight of 328.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is cataloged under the CAS number 1396853-94-3. It belongs to the broader class of urea derivatives, which are characterized by the presence of the functional group connected to carbonyl groups. Urea derivatives are often explored for their biological activities, including enzyme inhibition and receptor interactions.
The synthesis of 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are crucial for the successful synthesis of this compound, often requiring specific temperatures and inert atmospheres to prevent unwanted side reactions.
The molecular structure of 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can be represented as follows:
The compound features a cyclopropyl group, a phenylpropyl chain, and a thiophene moiety, contributing to its unique chemical properties and potential biological activities.
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent, etc.) will influence the reaction pathways and products formed.
The mechanism of action for 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea involves its interaction with biological targets such as enzymes or receptors:
While specific physical properties such as density and boiling point are not readily available, the melting point is also unspecified. This lack of data may indicate that further characterization is needed under controlled laboratory conditions.
The compound's reactivity profile suggests it can participate in various chemical transformations typical of urea derivatives, including nucleophilic substitutions and electrophilic aromatic reactions.
1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential applications in several scientific fields:
This compound exemplifies how synthetic organic chemistry can lead to novel substances with significant potential in both research and therapeutic contexts. Further studies will be essential to fully elucidate its properties and applications.
The incorporation of urea functionalities into bioactive compounds dates to foundational discoveries in organic chemistry, but its application in G Protein-Coupled Receptor pharmacology represents a deliberate evolution toward addressing the limitations of early receptor modulators. Traditional approaches to targeting G Protein-Coupled Receptors relied heavily on orthosteric ligands, which often faced challenges in achieving subtype selectivity due to high conservation of orthosteric binding pockets across receptor subtypes. Urea derivatives emerged as key players in overcoming these limitations through their conformational adaptability and hydrogen-bonding capacity, enabling interactions with both orthosteric and less conserved allosteric sites [2] [7].
The structural evolution of urea-based G Protein-Coupled Receptor modulators has followed several key trajectories:
Table 1: Evolution of Urea Derivatives in G Protein-Coupled Receptor Targeting
Structural Generation | Key Characteristics | Representative Compounds | Target Receptors |
---|---|---|---|
First Generation (Pre-2000) | Simple dialkyl/diaryl ureas; High flexibility; Limited selectivity | Phenylurea diuretics | Various transporters |
Second Generation (2000-2015) | Introduction of conformational constraints; Moderate selectivity | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid Receptor Type 1 |
Third Generation (2015-Present) | Hybrid heterocyclic-urea structures; Enhanced hydrogen-bonding networks; Allosteric modulators | 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea | Cannabinoid Receptor Type 1 |
The trajectory of urea-based compounds in G Protein-Coupled Receptor targeting demonstrates a progressive refinement from simple modulators of receptor activity to sophisticated allosteric regulators with enhanced subtype selectivity. This compound exemplifies third-generation design principles, incorporating both conformational restriction and optimized hydrogen-bonding capabilities to target specific receptor conformations associated with allosteric modulation. Recent advances in structural biology, particularly cryogenic electron microscopy studies of G Protein-Coupled Receptor-urea complexes, have validated these design principles by revealing how urea functionalities stabilize receptor conformations distinct from those induced by orthosteric ligands [7].
The strategic incorporation of cyclopropyl and thiophene moieties within the "1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" structure exemplifies contemporary approaches to optimizing receptor-ligand interactions through steric constraint and electronic modulation. These structural elements contribute significantly to the compound's physicochemical profile and target-binding capabilities, reflecting broader trends in bioactive compound design for G Protein-Coupled Receptor modulation [1] [3] [9].
The cyclopropyl group attached to the urea nitrogen introduces several pharmacologically advantageous properties:
The thiophene heterocycle, specifically positioned as a 2-thienylethyl attachment to the urea nitrogen, contributes critical electronic and topological features:
Table 2: Physicochemical Contributions of Key Moieties in 1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea
Structural Feature | Electronic Contribution | Steric Contribution | Hydrogen-Bonding Role | Receptor Interaction Potential |
---|---|---|---|---|
Cyclopropyl group | Weak electron donation (σI = -0.21); Reduced hyperconjugation | Bond angle constraint (60°); Planar structure | Non-participant; Directs urea orientation | Van der Waals contact with helix 2 hydrophobic residues |
Thiophene moiety | Dipole moment 0.51 D; Polarizable sulfur | Molar refractivity = 29.9 cm³/mol; Planar | Non-participant; Indirectly influences urea polarization | Cation-π interactions with helix 3 lysine; Sulfur-oxygen interactions |
Urea core | Dual H-bond donor/acceptor; Dipole moment ~4.5 D | Semi-planar conformation (ω ≈ 20°) | Forms 2-3 hydrogen bonds with receptor residues | Primary interaction site; Stabilizes activation microswitch residues |
Phenylpropyl chain | Conjugated π-system; Minimal dipole | Flexible spacer (rotatable bonds = 4) | Non-participant | Hydrophobic packing with helix 6/7 residues |
The synergistic integration of these moieties creates a compound with optimized properties for G Protein-Coupled Receptor interactions. The cyclopropyl group imposes conformational restraint near the urea core, while the thiophene moiety extends into a hydrophobic accessory pocket. The phenylpropyl chain provides additional hydrophobic contact points without excessive rigidity. This balanced molecular architecture exemplifies structure-based design principles applied to allosteric modulator development, particularly for class A G Protein-Coupled Receptors like Cannabinoid Receptor Type 1 where accessory binding pockets adjacent to the orthosteric site offer opportunities for selective modulation [7] [8].
The structural architecture of "1-Cyclopropyl-3-(3-phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)urea" positions it as a strategically designed candidate for probing Cannabinoid Receptor Type 1 allosteric modulation. Cannabinoid Receptor Type 1, a class A G Protein-Coupled Receptor predominantly expressed in the central nervous system, presents significant challenges for selective pharmacological intervention due to conservation of its orthosteric binding site across related receptors and the risk of psychotropic effects associated with orthosteric agonists. Allosteric modulators represent a promising therapeutic approach by binding to topographically distinct sites to fine-tune receptor signaling without intrinsic activity [7] [8].
The compound's design aligns with emerging structural insights into Cannabinoid Receptor Type 1 allostery:
The compound's structural features address key challenges in Cannabinoid Receptor Type 1 pharmacology:
Recent advances in Cannabinoid Receptor Type 1 structural biology provide a framework for understanding this compound's potential mechanism. Cryogenic electron microscopy structures of Cannabinoid Receptor Type 1-Gαi complexes reveal conformational changes in transmembrane helices 6 and 7 upon activation. Allosteric modulators like the subject compound may constrain these helical movements through interactions with the extracellular loops and upper transmembrane segments. Specifically, the thiophene sulfur could form a 3.4-3.7 Å interaction with S7.39(383) in helix 7, while the urea carbonyl hydrogen-bonds with K3.28(192) in helix 3. Such interactions might stabilize an inactive or intermediate state, functioning as negative allosteric modulation [7] [8].
This compound exemplifies the rational application of structural insights to Cannabinoid Receptor Type 1 modulator design, potentially circumventing the limitations of orthosteric ligands through targeted engagement of less conserved allosteric sites. Its progression reflects the broader shift in cannabinoid pharmacology toward allosteric modulation as a strategy to achieve receptor subtype selectivity and signaling pathway bias [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7